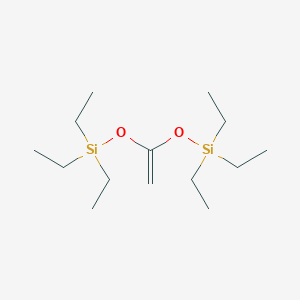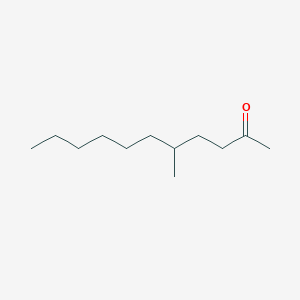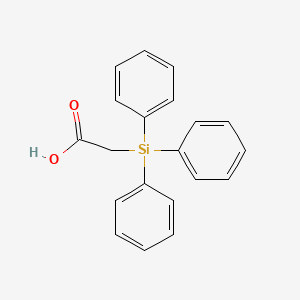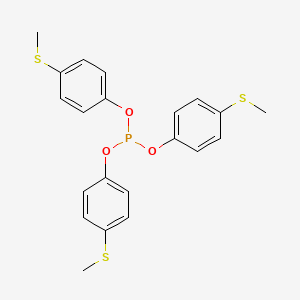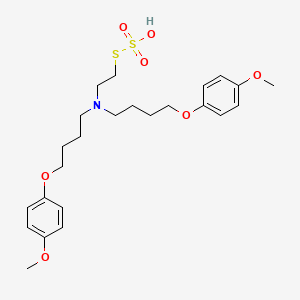![molecular formula C7H13NO4 B14709965 Bicyclo[2.2.1]heptan-2-ol;nitric acid CAS No. 21301-95-1](/img/structure/B14709965.png)
Bicyclo[2.2.1]heptan-2-ol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptan-2-ol, also known as norborneol or norbornyl alcohol, is a bicyclic organic compound with the molecular formula C₇H₁₂O. It is a derivative of norbornane, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is notable for its rigid structure and unique stereochemistry, which makes it an interesting subject of study in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ether or tetrahydrofuran as the solvent, under reflux conditions .
Another method involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with borane to form a trialkylborane intermediate, which is subsequently oxidized using hydrogen peroxide in the presence of a base, such as sodium hydroxide, to yield bicyclo[2.2.1]heptan-2-ol .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptan-2-ol often employs catalytic hydrogenation of norbornene. This method utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to norcamphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be further reduced to norbornane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Norcamphor.
Reduction: Norbornane.
Substitution: Various substituted norbornyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]heptan-2-ol depends on its specific application. In chemical reactions, its rigid structure and stereochemistry influence the reaction pathways and outcomes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: A parent hydrocarbon without the hydroxyl group.
Norcamphor: An oxidized form of bicyclo[2.2.1]heptan-2-ol.
Norbornene: A related compound with a double bond in the bicyclic structure.
Uniqueness
Bicyclo[2.2.1]heptan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. Its rigid structure and stereochemistry make it a valuable compound for studying reaction mechanisms and developing chiral molecules .
Propiedades
Número CAS |
21301-95-1 |
|---|---|
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]heptan-2-ol;nitric acid |
InChI |
InChI=1S/C7H12O.HNO3/c8-7-4-5-1-2-6(7)3-5;2-1(3)4/h5-8H,1-4H2;(H,2,3,4) |
Clave InChI |
XLXUTOLDCSSEMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2O.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)



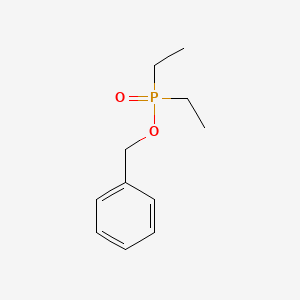
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)


